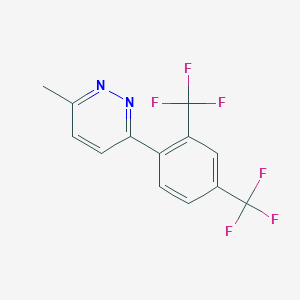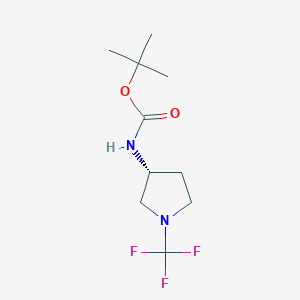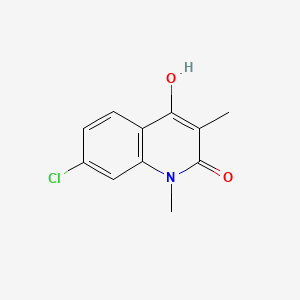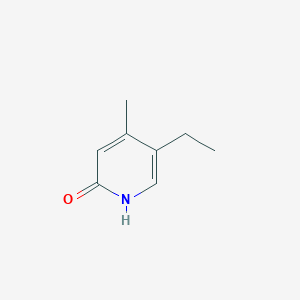
2(1H)-pyridone,5-ethyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridone, 5-ethyl-4-methyl- is an organic compound belonging to the pyridone family Pyridones are heterocyclic compounds containing a pyridine ring with a keto group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridone, 5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-3-oxopentanoic acid with ammonia or primary amines can yield the desired pyridone derivative. The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 2(1H)-pyridone, 5-ethyl-4-methyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2(1H)-Pyridone, 5-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridone N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming pyridinol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridone N-oxides
Reduction: Pyridinol derivatives
Substitution: Various substituted pyridone derivatives
科学的研究の応用
2(1H)-Pyridone, 5-ethyl-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2(1H)-pyridone, 5-ethyl-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
2(1H)-Pyridone, 4-methyl-: Lacks the ethyl substituent at the 5-position.
2(1H)-Pyridone, 5-ethyl-: Lacks the methyl substituent at the 4-position.
2(1H)-Pyridone, 4,5-dimethyl-: Contains two methyl groups instead of ethyl and methyl.
Uniqueness
2(1H)-Pyridone, 5-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
5-ethyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-9-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H,9,10) |
InChIキー |
ZZVXISLYFAZOKC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC(=O)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


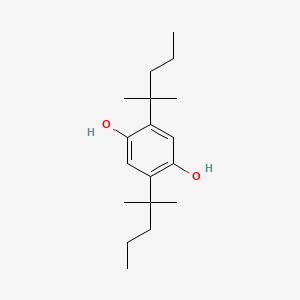

![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)




